

# Milciclib maleate metabolism and excretion

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Milciclib Maleate

CAS No.: 802539-81-7

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## Metabolism and Excretion of Milciclib

The table below summarizes the currently known information about Milciclib's metabolism and excretion, along with relevant quantitative data from clinical studies.

Parameter	Details and Findings
<b>Metabolizing Enzymes</b>	• <b>CYP3A4:</b> Primary metabolizer (~15% contribution) [1]. • <b>Other Pathways:</b> Multiple additional metabolic pathways are involved, though not publicly specified [1].    <b>Key Transporters</b>
• <b>ABCB1 (P-gp) &amp; ABCG2 (BCRP):</b>	Weak to moderate transport substrate. These efflux transporters limit brain penetration but do not significantly affect plasma exposure [1]. • <b>OATP1A/1B Uptake Transporters:</b>
Milciclib is not a substrate for these transporters [1].    <b>Excretion (Human Data)</b>	Not fully characterized in available literature.    <b>Pharmacokinetic Data (Phase II Dose)</b>
• <b>Half-life:</b> ~33 hours (suggesting slow elimination) [1]. • <b>Accumulation Factor:</b> 3-fold upon reaching steady state [1]. • <b>Cmax at Steady State:</b> 1.5 µM [1]. • <b>AUC0-24 at Steady State:</b> 25 µM·h [1].	

## Experimental Protocols from Key Studies

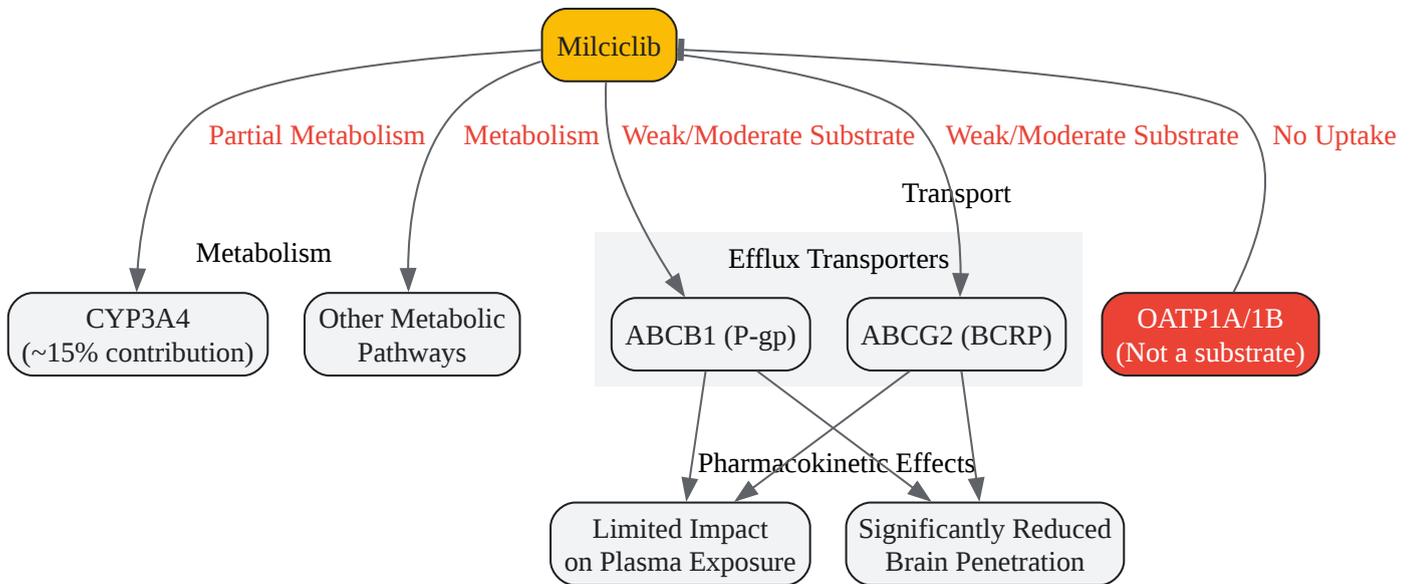
The methodologies from published research can serve as a guide for your own investigations.

- **In Vitro Transporter Assay (ABCB1/ABCG2)**

- **Cell Model:** MDCK-II polarized monolayers transduced with human ABCB1, ABCG2, or mouse *Abcg2* [1].
  - **Procedure:** Bidirectional transport of Milciclib (4  $\mu$ M) was measured. Specific inhibitors (e.g., Zosuquidar for ABCB1, Ko143 for ABCG2) were used to confirm transporter activity [1].
  - **Analysis:** The efflux ratio (B-to-A transport / A-to-B transport) was calculated. A ratio significantly greater than 1 in transporter-transduced cells, which is diminished by inhibitors, indicates active efflux [1].
- **In Vivo Brain Penetration Study**
    - **Animal Models:** Wild-type, *Abcb1a/1b*<sup>(-/-)</sup>, *Abcg2*<sup>(-/-)</sup>, and *Abcb1a/1b*<sup>(-/-)</sup>*Abcg2*<sup>(-/-)</sup> (triple-knockout) mice [1].
    - **Dosing:** A single oral or intravenous dose of Milciclib was administered [1].
    - **Sample Collection:** Plasma and brain tissue were collected at specified time points [1].
    - **Analysis:** Drug concentrations in plasma and brain were quantified using LC-MS/MS. The brain-to-plasma concentration ratio ( $K_p$ ) was calculated and compared across genotypes to determine the relative impact of each transporter [1].

## Metabolic and Transporter Interaction Pathway

The following diagram illustrates the key enzymes and transporters involved in Milciclib's disposition, based on current research findings.



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This pathway illustrates the limited role of CYP3A4 in metabolizing Milciclib and the compound's interaction with key efflux transporters that influence its tissue distribution.

## Summary and Research Implications

Milciclib demonstrates a complex disposition profile characterized by **partial metabolism by CYP3A4** and interactions with major efflux transporters. A critical finding for clinical development is that while these transporters do not significantly affect plasma levels, they **collaboratively limit brain penetration** [1]. This suggests that co-administration with potent transporter inhibitors could potentially enhance drug delivery to brain tumors.

Available data on Milciclib's metabolism and excretion is not yet comprehensive. Future research should prioritize:

- Identifying the specific structures of Milciclib's metabolites.
- Quantifying the exact routes and extent of human excretion (feces vs. urine).

- Further elucidating the "multiple metabolic pathways" involved.

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## References

1. The role of drug efflux and uptake transporters ABCB1 (P- ... [sciencedirect.com]

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**Address:** Ontario, CA 91761, United States

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**Email:** [info@smolecule.com](mailto:info@smolecule.com)

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